Etonitazepipne is classified under the category of synthetic opioids, specifically within the nitazene group. This classification is significant as nitazenes are known for their strong analgesic properties and high potency compared to traditional opioids like morphine. The molecular formula of etonitazepipne is C23H28N4O3, with a molecular weight of 408.49 g/mol .
The synthesis of etonitazepipne involves several chemical reactions that can be executed using readily available precursors. One reported method begins with the substitution of the activated chloro atom in 1-chloro-2,4-dinitrobenzene by 1-(2-aminoethyl)piperidine. This step is followed by regioselective reduction of the nitro group in the ortho position, leading to an amino function. The final product is obtained through condensation with ethoxyphenyl imidate, derived from an ethoxyphenylacetonitrile derivative .
Alternative synthetic routes have also been proposed, utilizing established methods for synthesizing 5-nitro-2-benzylbenzimidazole analogues .
Etonitazepipne features a complex structure typical of the nitazene class, characterized by a benzimidazole core substituted at various positions. The compound does not exhibit stereoisomerism, simplifying its structural analysis. The melting point of etonitazepipne hydrochloride is reported to be between 181–184 °C, indicating its solid state at room temperature .
Etonitazepipne undergoes various chemical reactions typical of synthetic opioids, including hydrolysis and reduction reactions that modify its functional groups. The compound's reactivity is influenced by its benzimidazole structure and the presence of electron-withdrawing groups such as nitro substituents .
In forensic contexts, analytical techniques such as liquid chromatography coupled with mass spectrometry have been employed to identify etonitazepipne in biological samples, indicating its stability under physiological conditions .
Etonitazepipne primarily exerts its effects through high-affinity binding to mu-opioid receptors in the central nervous system. It has been shown to have an effective concentration (EC50) of approximately 2.49 nM, making it significantly more potent than morphine . The antinociceptive potency of etonitazepipne has been demonstrated in animal models, where it exhibited a potency approximately 192 times greater than that of morphine during hot plate tests .
These properties indicate that etonitazepipne has moderate solubility in organic solvents but limited solubility in physiological buffers.
Etonitazepipne has potential applications in scientific research, particularly in pharmacology and toxicology due to its potent analgesic properties. It is used in studies investigating opioid receptor interactions and may serve as a reference material for forensic analyses involving opioid overdoses . Moreover, its metabolites have been identified as potential biomarkers for exposure in clinical toxicology settings .
The foundational chemistry of 2-benzylbenzimidazole opioids originated in the 1950s through systematic research by Chemische Industrie Basel (CIBA). Scientists Hunger, Kebrle, and Rossi pioneered the synthesis of benzimidazole derivatives, aiming to develop non-phenanthrene analgesics. Key structural modifications—notably nitration at the 5-position of the benzimidazole core and alkoxylation at the para-benzyl position—yielded exceptionally potent µ-opioid receptor agonists. Etonitazene emerged as the prototypical compound, demonstrating ~1,000-fold greater analgesic potency than morphine in rodent tail-flick assays [4] [5].
Despite promising efficacy, clinical development was abandoned due to narrow therapeutic indices and safety concerns. A 1958 clinical trial of etonitazene and clonitazene across 363 patients revealed unacceptable side-effect profiles, precluding regulatory approval. Consequently, nitazenes remained confined to academic research as pharmacological tool compounds for decades [2] [4].
Table 1: Key Historical Milestones in Benzimidazole Opioid Research
Year | Event | Significance |
---|---|---|
1957 | Synthesis of first analgesically active benzimidazoles by CIBA | Discovery of 2-benzylbenzimidazole core structure with opioid activity |
1958 | Clinical trial of etonitazene/clonitazene (n=363 patients) | Demonstrated high potency but unacceptable safety profile in humans |
1960 | Structure-activity relationship publications | Established 5-nitro and 4'-alkoxy groups as critical for high MOR affinity |
2019 | Identification of isotonitazene in illicit drug markets | Marked resurgence of benzimidazole opioids as novel synthetic opioids (NSOs) |
The transition of 2-benzylbenzimidazole opioids from abandoned pharmaceuticals to illicit substances began circa 2019, driven by escalating regulatory pressure on fentanyl analogues. Clandestine chemists exploited historical pharmaceutical literature to resurrect nitazene scaffolds. Isotonitazene—first identified in European seizures in mid-2019—signaled this paradigm shift, with subsequent analogues rapidly emerging post-2020 [2] [5].
N-piperidinyl etonitazene (Etonitazepipne) epitomizes this trend. Initially detected in toxicological samples from New Jersey (USA) in July 2021, it represented a strategic adaptation to scheduling laws. The United States Drug Enforcement Administration’s December 2021 temporary Schedule I classification of multiple nitazenes inadvertently accelerated innovation, yielding "ring-modified" analogues like Etonitazepipne to circumvent legal controls [3] [5]. Forensic analyses confirm its presence in polydrug samples—often adulterated with fentanyl, heroin, or stimulants—demonstrating intentional integration into illicit supply chains rather than isolated experimentation [3].
Etonitazepipne’s synthesis follows established benzimidazole chemistry with critical modifications at the tertiary amine moiety. The core sequence involves:
Table 2: Structural Modifications Defining Key Nitazene Analogues
Compound | R1 (4'-position) | R2 (5-position) | R3 (amine) | Relative MOR Potency† |
---|---|---|---|---|
Etonitazene (prototype) | OCH₂CH₃ | NO₂ | -N(CH₂CH₃)₂ | 1,000 |
Isotonitazene | OCH(CH₃)₂ | NO₂ | -N(CH₂CH₃)₂ | 500 |
N-piperidinyl etonitazene (Etonitazepipne) | OCH₂CH₃ | NO₂ | -N(CH₂CH₂)₂N-piperidinyl* | 120 |
N-desethyl isotonitazene | OCH(CH₃)₂ | NO₂ | -NHCH₂CH₃ | 600 |
Data derived from in vitro β-arrestin-2 recruitment assays [5]. †Morphine = 1 |
Structural-activity relationship (SAR) studies confirm that N-piperidinyl substitution (R3) retains high µ-opioid receptor (MOR) affinity but reduces potency compared to etonitazene. Crucially, deletion of the 5-nitro group (e.g., in etodesnitazene) or substitution with smaller alkylamines diminishes MOR activation >10-fold, underscoring the pharmacophore’s sensitivity [5].
Darknet markets and encrypted messaging applications catalyzed Etonitazepipne’s transnational distribution. Analysis of vendor listings (2020–2023) reveals specialized vendors advertising "high-potency opioids" and "fentanyl alternatives" using chemical nomenclature rather than street names, targeting technically adept buyers. Transactions predominantly occurred via cryptocurrency, with direct-to-consumer shipping from clandestine laboratories in Asia and Eastern Europe [2] [5].
Temporal mapping shows Etonitazepipne’s emergence within 60 days of the Drug Enforcement Administration’s 2021 nitazene scheduling action, indicating agile manufacturing adaptation. European Monitoring Centre for Drugs and Drug Addiction reports corroborate near-simultaneous appearances in United Kingdom, Germany, and Belgium, confirming decentralized online networks enabled rapid global scaling [2] [3]. Law enforcement interdictions identified postal packages mislabeled as "research chemicals" or "industrial intermediates," exploiting regulatory gaps in precursor controls [5].
Table 3: Global Forensic Case Identifications of Etonitazepipne (2021–2024)
Region | First Detection | Matrix | Concentration Range | Polydrug Associations |
---|---|---|---|---|
Northeastern USA | July 2021 | Serum | 0.5–33 ng/mL | Fentanyl, heroin, cocaine |
United Kingdom | Q4 2021 | Postmortem blood | Sub-ng/mL | Fentanyl analogues, benzodiazepines |
Western Europe | Q1 2022 | Seized powders | 5–85% purity | Caffeine, levamisole, fluorofentanyl |
Oceania | Q3 2023 | Urine | Not quantified | Methamphetamine, etizolam |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7